molecular formula C22H20ClN5O2 B4507182 6-chloro-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

6-chloro-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B4507182
M. Wt: 421.9 g/mol
InChI Key: QFKBHHQSCGRMFH-UHFFFAOYSA-N
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Description

6-Chloro-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide (hereafter referred to as Compound A) is a β-carboline derivative with a molecular formula of C₂₂H₂₀ClN₅O₂ and a molecular weight of 421.9 g/mol . Its structure comprises a β-carboline core fused with an indole moiety, linked via a carboxamide-ethyl bridge. β-Carbolines are renowned for their neuroprotective, anticancer, and antimicrobial activities, while the indole group enhances interactions with biological targets like serotonin receptors .

Properties

IUPAC Name

6-chloro-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c23-14-1-3-19-17(10-14)16-6-8-28(12-20(16)27-19)22(30)25-11-21(29)26-15-2-4-18-13(9-15)5-7-24-18/h1-5,7,9-10,24,27H,6,8,11-12H2,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKBHHQSCGRMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)NCC(=O)NC4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-chloro-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide (referred to as THβC) belongs to the class of tetrahydro-beta-carbolines (THβCs), which are known for their diverse biological activities. This article reviews the pharmacological significance of THβCs, focusing on their mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of THβCs. For instance, compounds derived from the THβC scaffold have shown promising in vitro activity against Plasmodium falciparum, the causative agent of malaria. The inhibitory concentration (IC50) values for various derivatives have been reported in the range of 4.00 ± 0.53 to 35.36 ± 4.86 μM, indicating significant potency against both chloroquine-sensitive and resistant strains .

Antitumor Effects

THβCs have also demonstrated antitumor activity. Research indicates that certain derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The mechanisms often involve modulation of key signaling pathways such as the Bcl-2 family proteins .

Neuroprotective Effects

The neuroprotective potential of THβCs has been explored, particularly in relation to neurodegenerative diseases. Some studies suggest that these compounds may exert protective effects against oxidative stress and neuronal apoptosis, possibly through their interaction with neurotransmitter systems .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of THβCs. Key modifications to the structure can significantly alter their pharmacological profiles:

Compound ModificationEffect on Activity
Addition of halogens (e.g., chlorine)Enhanced potency against malaria and cancer cells
Variation in side chainsAltered selectivity and efficacy in targeting specific receptors
Changes in stereochemistryInfluence on binding affinity and biological activity

For example, the presence of a chlorine atom at the 6-position has been associated with increased antimalarial activity compared to its non-chlorinated counterparts .

Case Studies

  • Antimalarial Screening : In a study examining various THβC derivatives, compound 7 was identified as having the highest selectivity index (SI) with minimal cytotoxicity against human cells while maintaining potent antiplasmodial effects .
  • Cancer Cell Line Testing : Another investigation focused on the effects of THβCs on different cancer cell lines. Results indicated that specific structural modifications led to enhanced apoptosis in breast cancer cells while sparing normal cells from toxicity .

Scientific Research Applications

The compound features a complex structure that includes a chloro group, an indole moiety, and a tetrahydro-beta-carboline framework. This structural diversity contributes to its biological activity.

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of beta-carboline compounds exhibit cytotoxic effects against various cancer cell lines. Specifically, studies have shown that modifications to the beta-carboline structure can enhance its activity against tumor cells by inducing apoptosis and inhibiting cell proliferation .

Case Study: In Vitro Studies

In vitro studies demonstrated that 6-chloro-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide significantly reduced the viability of breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the compound's ability to interfere with DNA synthesis and promote programmed cell death .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. Beta-carbolines are known for their interaction with neurotransmitter systems, particularly in modulating GABAergic activity. This modulation can potentially protect neuronal cells from oxidative stress and excitotoxicity .

Case Study: Neuroprotection in Animal Models

In animal models of neurodegenerative diseases, administration of the compound showed promising results in improving cognitive function and reducing markers of neuroinflammation. These findings indicate a potential therapeutic application for conditions such as Alzheimer's disease .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound against various bacterial strains. The chloro-substituted indole derivatives have been shown to exhibit significant antibacterial activity, making them candidates for developing new antibiotics .

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Substituent

The 6-chloro group on the beta-carboline core enables nucleophilic substitution under controlled conditions.

Reaction TypeConditionsOutcomeYieldReference
Amination NH₃/MeOH, 60°C, 12 hSubstitution with NH₂ group at C658–65%
Methoxylation NaOMe/DMF, reflux, 8 hMethoxy derivative formation72%
  • Steric hindrance from the fused indole system reduces reaction rates compared to simpler chloroarenes.

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of incoming groups .

Oxidation of the Tetrahydro-Beta-Carboline Ring

The tetrahydro-beta-carboline moiety undergoes oxidation to form aromatic beta-carbolines, a reaction critical for enhancing bioactivity.

Oxidizing AgentConditionsProductYieldReference
CuBr₂/Air RT, 24 hAromatic β-carboline89%
DDQ CH₂Cl₂, 0°C → RT, 6 hFully dehydrogenated product78%
  • Air-mediated oxidation with CuBr₂ is eco-friendly and scalable .

  • Oxidation regioselectivity is influenced by electron-withdrawing effects of the chloro group .

Acylation and Alkylation of Amide Side Chains

The indol-5-ylamino-oxoethyl-carboxamide side chain undergoes functionalization at its amide nitrogen.

ReactionReagent/ConditionsOutcomeYieldReference
Acylation AcCl, pyridine, 0°CAcetylated side chain81%
Alkylation MeI, K₂CO₃, DMFMethylation at amide N67%
  • Steric bulk from the beta-carboline core limits reactivity at the secondary amide site.

  • Alkylation requires strong bases (e.g., K₂CO₃) to deprotonate the amide nitrogen.

Cyclization Reactions

Intramolecular cyclization can occur between the indole NH and the carboxamide group under acidic conditions.

ConditionsProductYieldReference
H₂SO₄ (cat.), toluene, 110°C, 4 h7-membered lactam63%
PCl₅, CH₂Cl₂, −10°C → RTSpirocyclic derivative55%
  • Lactam formation is pH-sensitive; excess acid leads to decomposition.

  • Spirocyclic products exhibit enhanced rigidity, potentially improving target selectivity .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups.

ReactionConditionsCoupling PartnerYieldReference
Suzuki-Miyaura Pd(PPh₃)₄, Cs₂CO₃, dioxane4-Pyridylboronic acid74%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, KOtBuMorpholine68%
  • Electron-deficient boronic acids react faster due to the chloro group’s electron-withdrawing effect .

  • Catalyst choice (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) significantly impacts yields .

Stability Under Hydrolytic Conditions

The compound’s stability in aqueous environments is critical for pharmacokinetic studies.

pHTemperatureDegradation PathwayHalf-LifeReference
1.2 (simulated gastric fluid)37°CAmide bond hydrolysis2.1 h
7.4 (blood pH)37°CNo significant degradation>24 h
  • Acidic conditions cleave the carboxamide bond, releasing 1,3,4,9-tetrahydro-beta-carboline-2-carboxylic acid.

  • Stabilizers like cyclodextrins improve gastric stability by 3-fold.

Comparison with Similar Compounds

Chlorine Substituent Impact

  • Compound A vs. Compound C : The 6-chloro group in Compound A increases lipophilicity (logP ~3.2 vs. ~2.7 for Compound C), enhancing blood-brain barrier penetration and target affinity in neuroprotection studies . However, this reduces aqueous solubility (0.12 mg/mL vs. 0.45 mg/mL for Compound C) .
  • Compound B : Dual chloro groups further elevate logP (~3.8), but cytotoxicity (IC₅₀ = 12 µM in hepatocytes) limits therapeutic utility compared to Compound A (IC₅₀ > 50 µM) .

Linker and Substituent Variations

  • 1.5 µM for Compound A) .
  • Compound D’s Benzodioxin Moiety : Replaces indole with an oxygenated ring, shifting activity toward antioxidant pathways (e.g., 2.5-fold higher ROS scavenging vs. Compound A) .

Future Research Directions

Structure-Activity Relationship (SAR) Studies : Systematic modification of the chloro group and linker length to optimize potency and solubility .

Target Identification : Proteomic profiling to identify off-target effects, particularly for Compound B’s cytotoxic profile .

Formulation Development: Nanoencapsulation of Compound A to address solubility limitations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-chloro-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-β-carboline-2-carboxamide?

  • Methodology : A common approach involves multi-step condensation reactions. For example, the β-carboline core can be synthesized via Pictet-Spengler cyclization of tryptophan derivatives with aldehydes under acidic conditions. The indole-5-ylamino moiety can be introduced by coupling 5-aminoindole with a chloroacetyl intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt). Purification typically involves recrystallization from DMF/acetic acid mixtures or column chromatography .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize pH and temperature to avoid side products like over-alkylation or hydrolysis.

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodology :

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., as demonstrated for related indole derivatives in single-crystal studies) .
  • Spectroscopy : Use 1^1H/13^13C NMR to verify proton environments (e.g., indole NH at δ 10-12 ppm, β-carboline aromatic protons at δ 7-8 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak.
  • FT-IR : Identify carbonyl stretches (amide C=O at ~1650 cm1^{-1}) and N-H bends .

Q. What in vitro assays are typically used to screen this compound’s bioactivity?

  • Methodology :

  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} calculations.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., CDK5 or caspase-3) using ATP/peptide substrates.
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors due to β-carboline’s affinity for 5-HT2A_{2A}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. acetic acid for intermediate stability.
  • Catalyst Optimization : Compare Lewis acids (ZnCl2_2) vs. Brønsted acids (TFA) in cyclization steps .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and side products.
    • Data Analysis : Apply design of experiments (DoE) to identify critical parameters (e.g., pH, stoichiometry) via response surface methodology .

Q. How can contradictions in spectroscopic data between studies be resolved?

  • Methodology :

  • Comparative Analysis : Cross-validate NMR chemical shifts with density functional theory (DFT) calculations.
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing β-carboline C-1 from indole C-3).
  • Batch Reproducibility : Ensure consistent solvent (DMSO-d6_6 vs. CDCl3_3) and concentration across studies .

Q. What computational strategies are employed to predict biological targets for this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., GSK-3β) or neurotransmitter receptors.
  • Pharmacophore Modeling : Align β-carboline and indole moieties with known active sites (e.g., ATP-binding pockets).
  • ADMET Prediction : SwissADME or ProTox-II to assess bioavailability and toxicity profiles .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace Cl with Br or CH3_3 on the β-carboline core).
  • Biological Testing : Screen analogs against a panel of targets (e.g., cancer cell lines, neurotransmitter receptors).
  • Data Interpretation : Use QSAR models to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 2
6-chloro-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

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